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An in-depth analysis of the early-phase clinical trial results for BNC210, a novel, non-sedating

anxiolytic candidate. This document is intended for researchers, scientists, and drug

development professionals.

Introduction
BNC210 is an investigational, first-in-class small molecule that acts as a selective negative

allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1] It is being

developed for the treatment of anxiety disorders and post-traumatic stress disorder (PTSD).[1]

[2] Unlike many current anxiolytics, such as benzodiazepines, BNC210 has shown no evidence

of sedation or addiction potential in early trials.[1][3] This technical guide summarizes the

quantitative data, experimental protocols, and key findings from the early-phase clinical

development of BNC210.

Mechanism of Action
BNC210 exerts its therapeutic effect by modulating the α7 nAChR. It binds to an allosteric site

on the receptor, distinct from the acetylcholine binding site. This binding event negatively

modulates the flow of cations through the ion channel, thereby reducing neuronal excitability.[4]

This mechanism is believed to underlie its anxiolytic properties without causing the sedative

side effects associated with other anxiolytic drug classes.[4][5]
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Diagram of BNC210's negative allosteric modulation of the α7 nAChR.
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Caption: BNC210's negative allosteric modulation of the α7 nAChR.

Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the early-phase clinical

trials of BNC210 across various indications.

Table 1: Phase 1 Multiple Ascending Dose Study in Healthy Volunteers

Parameter Value Reference

Participants
54 total (42 BNC210, 12

Placebo)
[6][7]

Dosing Regimen
300 mg to 2,000 mg daily for 8

days
[7]

Max Tolerated Dose Not reached [7]

Target Engagement (EEG)

Significant reduction in

nicotine-induced EEG changes

(p<0.02 - 0.0009)

[7][8]

Table 2: Phase 2 Study in Generalized Anxiety Disorder (GAD)
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Parameter
BNC210
(300mg)

BNC210
(2000mg)

Lorazepam
(1.5mg)

Reference

Participants

24 patients (4-

way crossover

design)

24 patients 24 patients [3]

Amygdala

Activation (fMRI)

Statistically

significant

reduction

(p<0.05)

Not reported

Modest, non-

significant

reduction

(p=0.069)

[3]

Cerebral

Perfusion (fMRI)

Statistically

significant

change (p<0.05)

Not reported Not reported [3]

Threat

Avoidance

(JORT)

Significant

reduction

(p=0.007)

Significant

reduction

(p=0.033)

Non-significant

reduction

(p=0.165)

[3]

Table 3: Phase 2 PREVAIL Study in Social Anxiety Disorder (SAD)

Parameter
BNC210
(225mg)

BNC210
(675mg)

Placebo Reference

Participants
151 total (3-arm

parallel group)
151 total 151 total [9]

Primary Endpoint

(SUDS change)

-6.6 ± 4.75 (Not

Significant)

-4.8 ± 4.73 (Not

Significant)
- [9]

Post-Hoc

Analysis (SUDS

change)

Nominally

significant

reduction

(p=0.044) for

combined doses

Nominally

significant

reduction

(p=0.044) for

combined doses

- [9]

Effect Size (Post-

Hoc)
0.36 0.36 - [9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.neurofit.com/im-posters/3-bnc210-trialph2.pdf
https://www.neurofit.com/im-posters/3-bnc210-trialph2.pdf
https://www.neurofit.com/im-posters/3-bnc210-trialph2.pdf
https://www.neurofit.com/im-posters/3-bnc210-trialph2.pdf
https://pubmed.ncbi.nlm.nih.gov/39954310/
https://pubmed.ncbi.nlm.nih.gov/39954310/
https://pubmed.ncbi.nlm.nih.gov/39954310/
https://pubmed.ncbi.nlm.nih.gov/39954310/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Phase 2b ATTUNE Study in Post-Traumatic Stress Disorder (PTSD)

Parameter
BNC210 (900mg
BID)

Placebo Reference

Participants (mITT) n=182 (total) n=182 (total) [10]

Primary Endpoint

(CAPS-5 change at

Wk 12)

LS Mean Difference:

-4.03 (p=0.048)
- [10]

Effect Size (Cohen's

d)
0.40 - [10]

Onset of Action

(CAPS-5 change at

Wk 4)

LS Mean Difference:

-4.11
- [10]

Depression (MADRS

change at Wk 12)

LS Mean Difference:

-3.19 (p<0.05)
- [10][11]

Insomnia (ISI change

at Wk 12)

LS Mean Difference:

-2.19 (p<0.05)
- [10][11]

Treatment-Emergent

AEs
66.7% of patients 53.8% of patients [10][11][12]

Discontinuations due

to AEs
19.8% of patients 9.4% of patients [11]

Experimental Protocols
Detailed methodologies were employed to assess the safety, tolerability, and efficacy of

BNC210 in early-phase trials.

Phase 1: Target Engagement & Safety
Study Design: A multiple ascending dose, placebo-controlled trial was conducted in healthy

male volunteers.[6][7]

Objective: To assess the safety, tolerability, and pharmacokinetics of BNC210.
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Methodology - Nicotine Shift Assay: To demonstrate target engagement, a pharmacodynamic

test called the nicotine shift assay was performed.[1][6]

Healthy non-smoking subjects were administered nicotine via nasal spray.

Nicotine-induced changes in brain activity were measured using quantitative

electroencephalography (qEEG).[7][13]

Following an 8-day treatment period with either BNC210 or placebo, the nicotine challenge

was repeated.[7]

The extent to which BNC210 could reduce or block the EEG effects of nicotine was

analyzed to confirm its modulatory activity at the α7 nAChR.[7][13]

Phase 2 (GAD): Neuroimaging & Behavioral Assessment
Study Design: A single-center, double-blind, placebo- and active-controlled (lorazepam), 4-

way crossover trial was conducted in patients with untreated Generalized Anxiety Disorder.

[3][14]

Objective: To evaluate the capacity of BNC210 to engage brain systems relevant to anxiety.

[3]

Methodology - fMRI and Emotional Faces Task (EFT):

Participants underwent functional magnetic resonance imaging (fMRI) scans.[14]

During the scans, they performed the EFT, where they were shown images of fearful

faces. This task is designed to provoke a response in the amygdala, a brain region central

to fear and anxiety processing.[3]

The primary endpoints were changes in cerebral perfusion and the reduction in amygdala

activation in response to the stimuli, compared to placebo and lorazepam.[3][14]

Phase 2 (SAD): Public Speaking Challenge
Study Design: The PREVAIL study was a randomized, double-blind, placebo-controlled, 3-

arm, parallel-group trial in adult patients with a DSM-5 diagnosis of Social Anxiety Disorder
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and a Liebowitz Social Anxiety Scale (LSAS) score of ≥70.[9][15]

Objective: To assess the efficacy of an acute dose of BNC210 in reducing anxiety provoked

by a public speaking task.[15][16]

Methodology - Public Speaking Challenge Workflow:

Screening & Randomization: Eligible participants were randomized to receive a single

dose of 225 mg BNC210, 675 mg BNC210, or placebo.[15][16]

Dosing: The assigned study drug was administered approximately one hour before the

challenge.[15]

Challenge Phases: The simulated public speaking challenge consisted of distinct phases:

a resting baseline phase, an anticipation phase (preparing the speech), and a

performance phase (delivering the speech).[17]

Efficacy Measurement: The primary outcome was the change in the Subjective Units of

Distress Scale (SUDS), a self-reported 0-100 scale of anxiety, from baseline to the

average of the performance phase.[9][15]
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Workflow for the Phase 2 PREVAIL study in Social Anxiety Disorder.

Trial Setup

Intervention

Public Speaking Challenge (approx. 1hr post-dose)

Data Collection

Screening
(SAD Diagnosis, LSAS >= 70)

Randomization (1:1:1)

Single Dose
BNC210 (225mg)

Single Dose
BNC210 (675mg)

Single Dose
Placebo

Resting Phase

Anticipation Phase
(Speech Prep)

SUDS
Baseline

Performance Phase
(Speech Delivery)

SUDS
Measurement

SUDS
Measurement

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10824839?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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